
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone, also known as CP 55940, is a synthetic cannabinoid compound that is commonly used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. When 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 binds to these receptors, it activates a series of signaling pathways that lead to a variety of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 has been found to have a variety of biochemical and physiological effects, including the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of the immune system. It has also been found to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a valuable tool for studying the effects of cannabinoids on these receptors, and their potential therapeutic applications. However, 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 also has limitations, including its potential for toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 and other synthetic cannabinoids. These include the development of more selective and potent agonists of the cannabinoid receptors, the exploration of their potential therapeutic applications in a variety of diseases, and the study of their effects on the immune system and cancer cells. Additionally, there is a need for further research on the potential toxicity and side effects of these compounds, and for the development of safer and more effective dosing and administration methods.
Synthesis Methods
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is synthesized through a multi-step process that involves the reaction of cyclopentyl magnesium bromide with 1-(4-methylpiperidin-1-yl)ethanone, followed by the addition of sulfur to the resulting compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 is commonly used in scientific research to study the cannabinoid receptors CB1 and CB2, and their role in various physiological processes. It has been found to have potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. 2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone 55940 has also been used to study the effects of cannabinoids on the immune system, and their potential for use in cancer therapy.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-11-6-8-14(9-7-11)13(15)10-16-12-4-2-3-5-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFSTPNSBQPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)
![N,5-dimethyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511336.png)